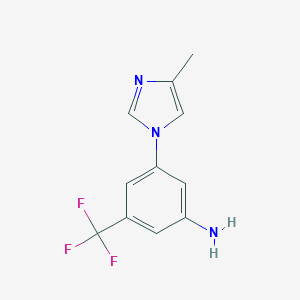
SC-Ntr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-Ntr, also known as Stem Cell-Nitric Oxide Synthase (Ntr), is a novel approach in stem cell research that involves the use of nitric oxide (NO) to enhance stem cell proliferation and differentiation. This technique has gained significant attention in recent years due to its potential in regenerative medicine and tissue engineering. In
Mecanismo De Acción
The mechanism of action of SC-Ntr involves the production of nitric oxide by the NOS gene, which activates various signaling pathways that promote stem cell proliferation and differentiation. Nitric oxide has been shown to regulate the expression of genes involved in cell cycle progression, apoptosis, and differentiation. Additionally, nitric oxide can also modulate the activity of various growth factors and cytokines that are involved in stem cell regulation.
Efectos Bioquímicos Y Fisiológicos
SC-Ntr has been shown to have various biochemical and physiological effects on stem cells. These effects include enhanced stem cell proliferation, improved stem cell differentiation, increased production of extracellular matrix proteins, and improved angiogenesis. Additionally, SC-Ntr has been shown to improve the survival and engraftment of transplanted stem cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SC-Ntr is its ability to enhance stem cell proliferation and differentiation, which can improve the efficiency of stem cell-based therapies. Additionally, SC-Ntr can be easily applied to various types of stem cells using viral vectors or other gene delivery systems. However, there are also some limitations to SC-Ntr. One of the main limitations is the potential for off-target effects, which can lead to unintended consequences such as tumorigenesis. Additionally, the long-term effects of SC-Ntr on stem cells and host tissues are still unclear and require further investigation.
Direcciones Futuras
There are several future directions for SC-Ntr research. One direction is to optimize the synthesis method of SC-Ntr to improve its efficiency and safety. Another direction is to investigate the long-term effects of SC-Ntr on stem cells and host tissues. Additionally, future research can focus on the application of SC-Ntr in various disease models, such as osteoarthritis, Parkinson's disease, and spinal cord injury. Finally, the potential use of SC-Ntr in combination with other stem cell-based therapies, such as gene editing and immunotherapy, can also be explored.
Conclusion:
In conclusion, SC-Ntr is a promising approach in stem cell research that has the potential to improve the efficiency and safety of stem cell-based therapies. The synthesis method of SC-Ntr involves the use of a nitric oxide synthase gene, which produces nitric oxide to promote stem cell proliferation and differentiation. SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. While there are some limitations to SC-Ntr, its potential in improving stem cell-based therapies makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis method of SC-Ntr involves the use of a nitric oxide synthase (NOS) gene, which is introduced into stem cells using viral vectors or other gene delivery systems. Once the NOS gene is integrated into the stem cells, it produces nitric oxide, which acts as a signaling molecule to promote stem cell proliferation and differentiation. This method has been successfully applied to various types of stem cells, including mesenchymal stem cells, neural stem cells, and embryonic stem cells.
Aplicaciones Científicas De Investigación
SC-Ntr has been extensively studied in various research fields, including regenerative medicine, tissue engineering, and drug discovery. In regenerative medicine, SC-Ntr has been shown to enhance the regeneration of damaged tissues such as bone, cartilage, and nerve tissues. In tissue engineering, SC-Ntr has been used to improve the differentiation of stem cells into specific cell types, such as osteoblasts and chondrocytes. In drug discovery, SC-Ntr has been utilized to screen for potential drugs that can enhance stem cell proliferation and differentiation.
Propiedades
Número CAS |
155833-00-4 |
|---|---|
Nombre del producto |
SC-Ntr |
Fórmula molecular |
C18H14N2Na2O8S2 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
DYOLWEDFCLZPHW-RMBYUSIPSA-L |
SMILES isomérico |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Sinónimos |
6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



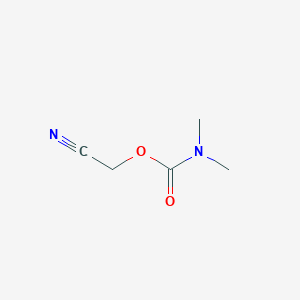
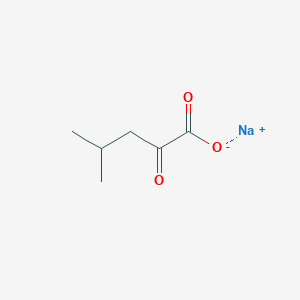
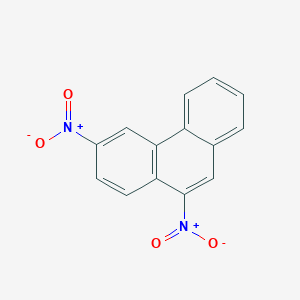
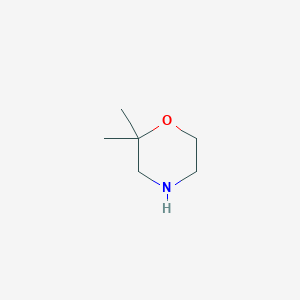
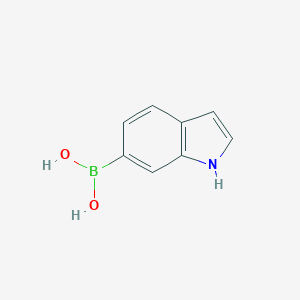
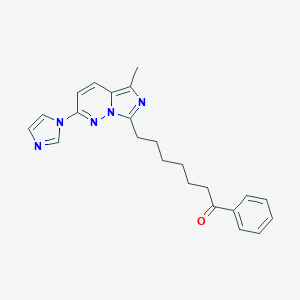
![2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol](/img/structure/B132112.png)
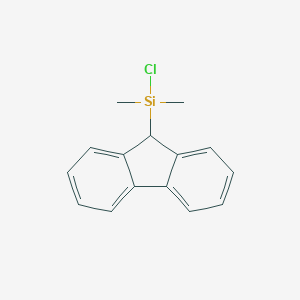
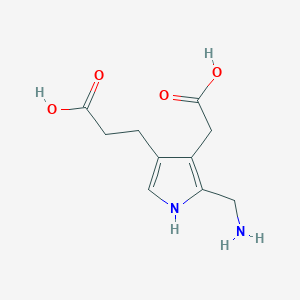
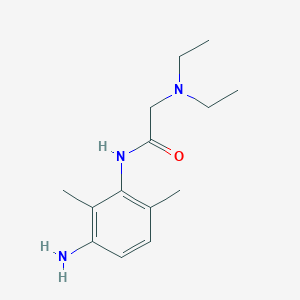
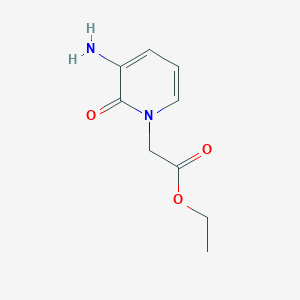
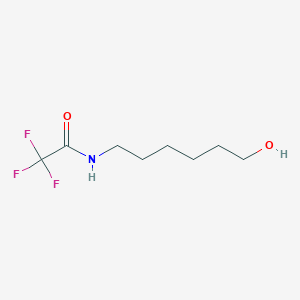
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
